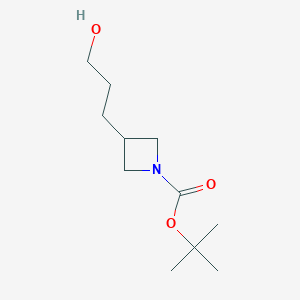

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a colorless to yellow solid or semi-solid, often used as an intermediate in organic synthesis . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring, making it a valuable building block in medicinal chemistry and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 3-hydroxypropylamine . The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield . The compound is typically produced in high purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent

Reduction: LiAlH4

Substitution: TsCl, nucleophiles (e.g., amines, thiols)

Major Products Formed:

Oxidation: Carbonyl derivatives

Reduction: Saturated azetidine derivatives

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Chemistry: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, especially those targeting central nervous system disorders . The azetidine ring is known to improve the pharmacokinetic properties of drugs, such as their solubility and metabolic stability .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and versatility make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways . The azetidine ring can interact with biological targets, such as enzymes or receptors, to modulate their activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine

Comparison: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is unique due to its 3-hydroxypropyl side chain, which provides additional functionalization options compared to similar compounds . This makes it particularly useful in the synthesis of complex molecules where additional functional groups are required .

Biological Activity

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a heterocyclic compound with potential therapeutic applications. Its structure, characterized by the azetidine ring, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 158602-43-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been reported to act as an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This inhibition can lead to the modulation of various downstream signaling events, impacting cellular proliferation and survival .

Biological Activity Overview

The compound exhibits several biological activities, which can be summarized as follows:

Case Studies and Research Findings

- In Vivo Studies : Research has shown that this compound effectively reduces tumor growth in mouse models of B-cell lymphoma. The compound was administered at varying dosages, leading to significant decreases in tumor size compared to control groups .

- Structure-Activity Relationship (SAR) : A study explored the SAR of azetidine derivatives, highlighting that modifications in the side chain significantly affect the potency of BTK inhibition. The introduction of hydroxypropyl groups was found to enhance binding affinity and biological activity .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, suggesting that this compound could be developed into an effective therapeutic agent with manageable dosing regimens .

Properties

IUPAC Name |

tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUCWIHPIAGCEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597579 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158602-43-8 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.